((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine
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Overview
Description
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine is a complex organic compound known for its significant role in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine typically involves multiple steps, starting from the basic building blocks of quinoline and arginine derivatives. The process often includes:
Formation of the Quinoline Derivative: This step involves the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline through a series of reactions including cyclization and reduction.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Coupling with L-Arginine: The final step involves coupling the sulfonylated quinoline derivative with L-arginine using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are carried out in polar solvents under mild to moderate temperatures.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Sulfinyl or sulfhydryl derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of anticoagulants and enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This compound is particularly noted for its ability to inhibit thrombin, a key enzyme in the blood coagulation pathway .
Comparison with Similar Compounds
Similar Compounds
Argatroban: A synthetic thrombin inhibitor with a similar sulfonyl-arginine structure.
NAPAP: Another thrombin inhibitor with a different structural framework but similar inhibitory properties.
Uniqueness
This compound stands out due to its unique combination of a quinoline derivative and L-arginine, providing a distinct mechanism of action and a broad range of applications in various scientific fields.
Properties
Molecular Formula |
C16H25N5O4S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C16H25N5O4S/c1-10-8-11-4-2-6-13(14(11)20-9-10)26(24,25)21-12(15(22)23)5-3-7-19-16(17)18/h2,4,6,10,12,20-21H,3,5,7-9H2,1H3,(H,22,23)(H4,17,18,19)/t10?,12-/m0/s1 |
InChI Key |
SWWHZCLHJCCZNR-KFJBMODSSA-N |
Isomeric SMILES |
CC1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC1 |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O)NC1 |
Origin of Product |
United States |
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